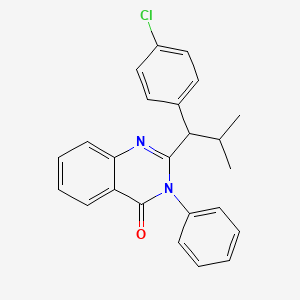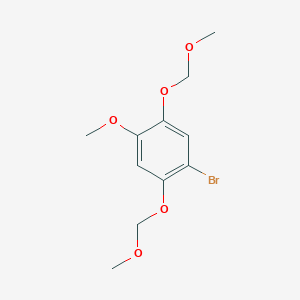![molecular formula C10H16N2O4 B14200852 Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate CAS No. 831218-24-7](/img/structure/B14200852.png)
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyethylidene group attached to a hydrazinylidene moiety, which is further connected to an oxobutanoate backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate typically involves the reaction of ethyl 3-oxobutanoate with a suitable hydrazine derivative under reflux conditions. For instance, a mixture of ethyl 3-oxobutanoate and the hydrazine derivative in absolute ethanol is heated at reflux temperature for a specific duration, usually around 2 hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to amine derivatives.
Substitution: The ethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry for potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new drugs with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate involves its interaction with molecular targets through its functional groups. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethoxyethylidene)malononitrile: This compound shares the ethoxyethylidene group but differs in its overall structure and reactivity
Ethyl 2-cyano-3-ethoxyacrylate: Another compound with an ethoxy group, used in different chemical contexts.
Uniqueness
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propiedades
Número CAS |
831218-24-7 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
ethyl 3-(1-ethoxyethylidenehydrazinylidene)-2-oxobutanoate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(4)12-11-7(3)9(13)10(14)16-6-2/h5-6H2,1-4H3 |
Clave InChI |
SOGTWQLVEXWUTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NN=C(C)C(=O)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


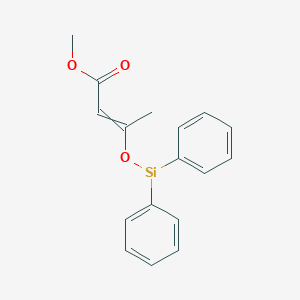
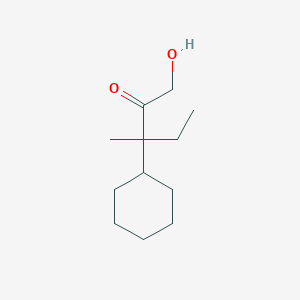
![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
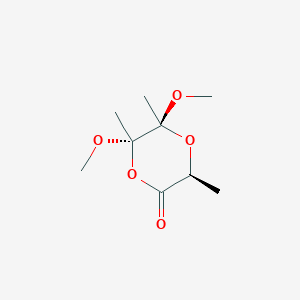
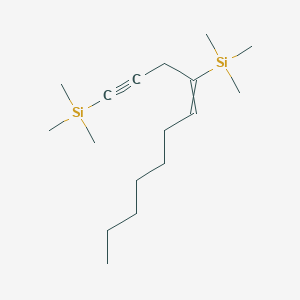
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
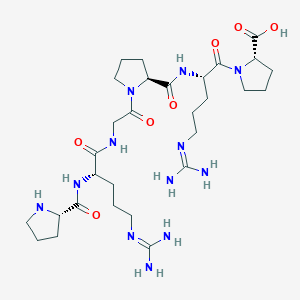



![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
